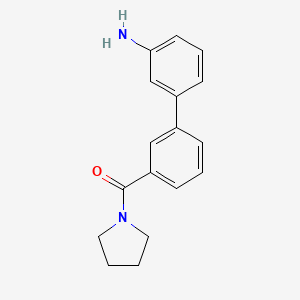

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-3’-(pyrrolidinocarbonyl)biphenyl” is a chemical compound with the CAS Number: 1335041-71-8 . It has a molecular weight of 266.34 and its IUPAC name is 3’- (1-pyrrolidinylcarbonyl) [1,1’-biphenyl]-3-ylamine .

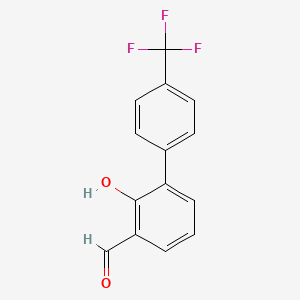

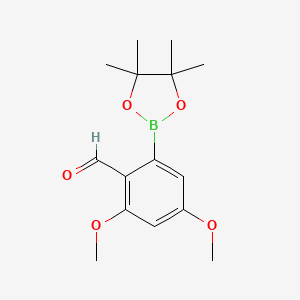

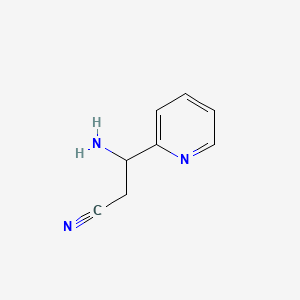

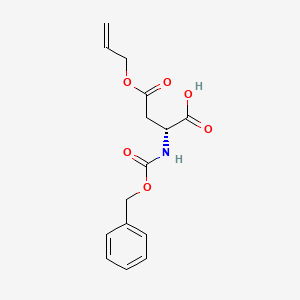

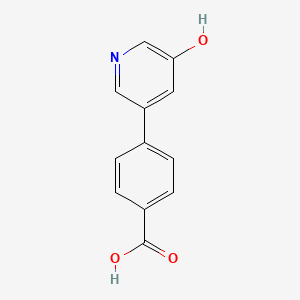

Molecular Structure Analysis

The molecular structure of “3-Amino-3’-(pyrrolidinocarbonyl)biphenyl” is represented by the linear formula: C17H18N2O . The InChI code for this compound is 1S/C17H18N2O/c18-16-8-4-6-14 (12-16)13-5-3-7-15 (11-13)17 (20)19-9-1-2-10-19/h3-8,11-12H,1-2,9-10,18H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-3’-(pyrrolidinocarbonyl)biphenyl” include a molecular weight of 266.34 . More specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Synthesis and Properties of High-Performance Polymers

Research conducted by Guan et al. (2015) focuses on the synthesis of isomeric pyridine-containing aromatic diamine monomers that include biphenyl units. These monomers are utilized in the creation of high-performance polymers, particularly polyimides. The study extensively explores the solubility, thermal, mechanical, and optical properties of these polymers, highlighting the structural impacts on their properties (Guan et al., 2015).

Polymer Synthesis Involving Biphenyl Units

Hsiao et al. (1995) described the synthesis of polyimides using biphenyl unit-containing diamines. The study highlights the relationship between the structure of aromatic diamines and dianhydrides and the properties of the resulting polyimides. This research contributes to the understanding of the impact of biphenyl units on the properties of polymers (Hsiao, Yang, & Lin, 1995).

Catalysis and Synthesis of Aminated N-Heterocycles

Leijendekker et al. (2019) developed a titanium(III)-catalyzed cyclization reaction for the synthesis of amino heterocycles, including 3-aminoindoles and -pyrroles. This method is noted for its mild conditions and straightforward synthesis, proving beneficial for the creation of aminated indoles and pyrroles used in various applications (Leijendekker et al., 2019).

Synthesis of Pyrrolizidines and Indolizidines

Nájera and Sansano (2018) described efficient methodologies for synthesizing pyrrolidine units of pyrrolizidines and indolizidines through multicomponent 1,3-dipolar cycloadditions. This approach is highlighted for its efficiency and simplicity in constructing complex systems, including pyrrolizidines and indolizidines (Nájera & Sansano, 2018).

Corrosion Inhibition

Verma et al. (2015) conducted a study on the inhibition effects of certain pyrrole derivatives on mild steel corrosion. The research demonstrates how these compounds act as anodic type inhibitors, providing insights into their potential applications in corrosion prevention (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

Propriétés

IUPAC Name |

[3-(3-aminophenyl)phenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)19-9-1-2-10-19/h3-8,11-12H,1-2,9-10,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEPLCFHMAEHPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742717 |

Source

|

| Record name | (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl | |

CAS RN |

1335041-71-8 |

Source

|

| Record name | (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)